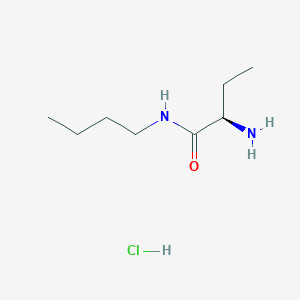

(2R)-2-amino-N-butylbutanamide hydrochloride

Description

(2R)-2-amino-N-butylbutanamide hydrochloride (C₈H₁₉ClN₂O, MW 194.71) is a chiral amide derivative with a butyl substituent on the nitrogen atom and a stereogenic center at the second carbon of the butanamide backbone . It is commonly used in pharmaceutical and organic synthesis due to its structural versatility. The compound is commercially available in enantiomerically pure form, with the (2R)-enantiomer priced at €457.00 (50 mg) and €1,173.00 (500 mg) . Its hydrochloride salt enhances solubility and stability, making it suitable for reaction optimization and drug development.

Properties

IUPAC Name |

(2R)-2-amino-N-butylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-5-6-10-8(11)7(9)4-2;/h7H,3-6,9H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATGAGKEGYXFOU-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H](CC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-butylbutanamide hydrochloride typically involves the reaction of 2-aminobutyronitrile with an aromatic aldehyde in an alkaline aqueous solution to generate the corresponding Schiff base. This intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of (2R)-2-amino-N-butylbutanamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-butylbutanamide hydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

(2R)-2-amino-N-butylbutanamide hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-butylbutanamide hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The butyl group may enhance the compound’s hydrophobic interactions, affecting its overall efficacy.

Comparison with Similar Compounds

Stereoisomers: (2S)-2-amino-N-butylbutanamide Hydrochloride

- Structural Similarity : The (2S)-enantiomer shares the same molecular formula (C₈H₁₉ClN₂O) and functional groups but differs in stereochemistry at the second carbon.

- Key Differences :

- Price : The (2S)-enantiomer is marginally more expensive (€478.00 for 50 mg vs. €457.00 for the (2R)-form) .

- Synthetic Utility : Enantiomeric purity is critical for chiral drug synthesis, where the (2R)-form may exhibit distinct biological activity or metabolic stability compared to the (2S)-enantiomer.

(2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride

(R)-2-amino-N,3-dimethylbutanamide Hydrochloride

- Molecular Formula : C₆H₁₅ClN₂O (MW 166.65) .

- Structural Comparison :

- Features a methyl group at the third carbon and a dimethylamide group, unlike the butyl substituent in the target compound.

- Functional Impact :

- Reduced steric hindrance from the smaller methyl group may enhance reactivity in nucleophilic substitutions.

- Lower molecular weight could improve bioavailability in pharmacokinetic studies.

Methyl (R)-2-Amino-2-methylbutanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂ (MW 167.63) .

- Structural Comparison :

- Replaces the amide group with a methyl ester (-COOCH₃).

- Branched methyl group at the second carbon.

- Functional Impact :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Price (50 mg) | Functional Group |

|---|---|---|---|---|---|

| (2R)-2-amino-N-butylbutanamide hydrochloride | C₈H₁₉ClN₂O | 194.71 | Butylamide, (R)-configuration | €457.00 | Amide |

| (2S)-2-amino-N-butylbutanamide hydrochloride | C₈H₁₉ClN₂O | 194.71 | Butylamide, (S)-configuration | €478.00 | Amide |

| (2S,3R)-2-Amino-3-hydroxybutanamide HCl | C₄H₁₁ClN₂O₂ | 154.60 | Hydroxy, propanamide backbone | N/A | Amide, hydroxyl |

| (R)-2-amino-N,3-dimethylbutanamide HCl | C₆H₁₅ClN₂O | 166.65 | Dimethylamide, methyl | N/A | Amide |

| Methyl (R)-2-amino-2-methylbutanoate HCl | C₆H₁₄ClNO₂ | 167.63 | Methyl ester, branched methyl | N/A | Ester |

Biological Activity

(2R)-2-amino-N-butylbutanamide hydrochloride, also known as a derivative of butanamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of (2R)-2-amino-N-butylbutanamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity related to neurotransmitter modulation and enzyme inhibition.

- Neurotransmitter Modulation : Compounds within this class may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive function and mood regulation.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways and signaling cascades within cells.

Pharmacological Effects

Studies have reported a range of pharmacological effects associated with (2R)-2-amino-N-butylbutanamide hydrochloride:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. For instance, related compounds have been evaluated for their ability to induce apoptosis in tumor cells .

- Cognitive Enhancement : There is emerging evidence that these compounds may enhance cognitive functions, possibly through their action on cholinergic pathways .

- Cardiovascular Effects : Similar compounds have been studied for their impact on cardiovascular health, including modulation of blood pressure and heart rate through calcium channel interactions .

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of a related compound on FaDu hypopharyngeal tumor cells. The results showed that the compound induced apoptosis more effectively than conventional treatments like bleomycin. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, a derivative was tested for its ability to prevent neuronal cell death in models of oxidative stress. Results indicated significant protective effects, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Table 2: Structural Activity Relationship

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Piperidine derivatives | Anticancer activity | Enhanced apoptosis induction |

| N-alkylpiperidine carbamates | Cholinesterase inhibition | Superior selectivity and inhibition properties |

| 1-Benzylpyrrolidine derivatives | Neuroprotective effects | Prevented oxidative stress-induced neuronal death |

Research Findings

Recent studies emphasize the need for further exploration into the pharmacokinetics and toxicity profiles of (2R)-2-amino-N-butylbutanamide hydrochloride. Understanding these parameters is crucial for assessing its viability as a therapeutic agent. Theoretical models and experimental data suggest that while promising, comprehensive evaluations are necessary to establish safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.